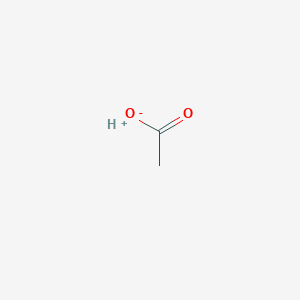

Hydron;acetate

Übersicht

Beschreibung

Hydron;acetate, also known as hydrogen acetate, is a compound with the molecular formula C2H4O2. It is a simple monocarboxylic acid containing two carbon atoms. This compound is commonly found in various industrial and biological processes and is known for its role as a protic solvent, food acidity regulator, and antimicrobial food preservative .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Hydron;acetate can be synthesized through the fermentation of ethanol by acetic acid bacteria. This biological process involves the oxidation of ethanol to acetic acid in the presence of oxygen. The reaction conditions typically include a temperature range of 25-30°C and a pH of 5-6 .

Industrial Production Methods: Industrial production of this compound is primarily achieved through the carbonylation of methanolThe reaction conditions include a temperature of 150-200°C and a pressure of 30-60 atm .

Types of Reactions:

Oxidation: this compound undergoes oxidation to form carbon dioxide and water.

Reduction: It can be reduced to ethanol in the presence of reducing agents.

Substitution: this compound can participate in nucleophilic substitution reactions to form esters and amides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromic acid under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Alcohols or amines in the presence of acid catalysts.

Major Products:

Oxidation: Carbon dioxide and water.

Reduction: Ethanol.

Substitution: Esters and amides.

Wissenschaftliche Forschungsanwendungen

Hydron;acetate has a wide range of applications in scientific research:

Chemistry: Used as a solvent and reagent in various chemical reactions.

Medicine: Investigated for its potential effects on cardiovascular function and oxidative stress regulation.

Industry: Utilized in the production of polymers, food preservatives, and as a solvent in paints and adhesives.

Wirkmechanismus

Hydron;acetate exerts its effects through various molecular pathways:

Oxidative Stress: It generates reactive oxygen species, leading to oxidative stress and alterations in cellular functions.

Metabolic Pathways: It is involved in the citric acid cycle and can influence energy production and metabolic processes.

Enzyme Interaction: this compound interacts with enzymes such as aldehyde dehydrogenase, influencing metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Hydron;acetate is similar to other carboxylic acids such as formic acid and propionic acid. it is unique due to its widespread use in both industrial and biological processes. Similar compounds include:

Formic Acid: A simpler carboxylic acid with one carbon atom.

Propionic Acid: A carboxylic acid with three carbon atoms, used in food preservation and as a chemical intermediate.

This compound stands out due to its versatility and extensive applications across various fields.

Biologische Aktivität

4-Bromo-2-ethoxybenzoic acid is a compound of increasing interest in biological research due to its potential therapeutic applications. This article delves into its biological activities, mechanisms of action, synthesis, and relevant research findings.

- Molecular Formula: C₉H₉BrO₃

- Molecular Weight: 245.07 g/mol

- CAS Number: 89407-43-2

Synthesis Methods

The synthesis of 4-bromo-2-ethoxybenzoic acid can be achieved through various methods. One common approach involves the bromination of 2-ethoxybenzoic acid, followed by purification processes such as recrystallization or chromatography to isolate the desired compound .

Antimicrobial Properties

Research has indicated that 4-bromo-2-ethoxybenzoic acid exhibits significant antimicrobial activity. In vitro studies demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve the disruption of bacterial cell membranes, leading to cell lysis and death .

Antioxidant Activity

The compound has also been investigated for its antioxidant properties. In cellular models, it was shown to scavenge free radicals effectively, thereby reducing oxidative stress. This activity is attributed to the presence of the bromine and ethoxy groups, which enhance the compound's electron-donating ability .

Anti-inflammatory Effects

In animal models, 4-bromo-2-ethoxybenzoic acid demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This suggests potential applications in treating inflammatory diseases .

Study on Antimicrobial Efficacy

A study published in the Global Journal of Science Frontier Research evaluated the antimicrobial efficacy of several benzoic acid derivatives, including 4-bromo-2-ethoxybenzoic acid. The results indicated that this compound had a Minimum Inhibitory Concentration (MIC) lower than that of standard antibiotics against certain resistant strains .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| 4-Bromo-2-ethoxybenzoic acid | 32 | Antimicrobial |

| Standard Antibiotic A | 64 | Antimicrobial |

| Standard Antibiotic B | 128 | Antimicrobial |

Research on Antioxidant Activity

In a separate investigation, the antioxidant capacity of 4-bromo-2-ethoxybenzoic acid was assessed using DPPH radical scavenging assays. The compound exhibited a significant dose-dependent reduction in DPPH radical levels, indicating strong antioxidant potential .

The biological activity of 4-bromo-2-ethoxybenzoic acid is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. For instance:

- Antimicrobial Action: The compound may inhibit enzymes critical for bacterial cell wall synthesis.

- Antioxidant Mechanism: It likely donates electrons to free radicals, neutralizing them and preventing cellular damage.

These interactions suggest that 4-bromo-2-ethoxybenzoic acid could be a valuable lead compound for developing new therapeutic agents.

Eigenschaften

IUPAC Name |

hydron;acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTBSBXVTEAMEQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].CC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6993-75-5 | |

| Record name | Acetic acid, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6993-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

60.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Acetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000042 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1000.0 mg/mL | |

| Record name | Acetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000042 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

64-19-7 | |

| Record name | Acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000042 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

16.6 °C | |

| Record name | Acetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000042 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.